molecular formula C11H10ClNO3 B12636525 Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate

Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate

Cat. No.: B12636525
M. Wt: 239.65 g/mol
InChI Key: FRWUZVAIIUQGEI-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chlorobenzo[d]oxazol-2-yl)acetate (CAS: Not explicitly listed; structurally inferred) is a halogenated benzoxazole derivative characterized by a benzo[d]oxazole core substituted with a chlorine atom at the 6-position and an ethyl acetate group at the 2-position. The benzo[d]oxazole scaffold is known for its stability and ability to interact with biological targets, while the chlorine substituent enhances lipophilicity and modulates electronic properties .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 2-(6-chloro-1,3-benzoxazol-2-yl)acetate

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

FRWUZVAIIUQGEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₀ClNO₃ (inferred from analogs like CAS 1804504-33-3 ).
  • Synthesis : Typically prepared via nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate reacts with 6-chloro-2-mercaptobenzoxazole in the presence of a base (e.g., K₂CO₃) under reflux conditions, analogous to methods described for related esters .
  • Applications: Serves as an intermediate in synthesizing bioactive molecules, including herbicides (e.g., fenoxaprop derivatives) and pharmaceuticals .

Comparison with Structural Analogs

Substituent Position and Halogen Variation

The position of the chlorine atom and the choice of halogen significantly influence the compound’s physicochemical and biological properties.

Compound Name Substituent Position Halogen Molecular Weight Key Applications References
Ethyl 2-(6-chlorobenzo[d]oxazol-2-yl)acetate 6-position Cl ~239.66 (calc.) Agrochemical intermediates
Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate 7-position Cl 239.66 Research chemical
Ethyl 2-(5-bromobenzo[d]oxazol-2-yl)acetate 5-position Br 284.11 Pharmaceutical intermediates
Ethyl 2-(6-nitrobenzo[d]oxazol-2-yl)acetate 6-position NO₂ 250.21 Reactive intermediates

Key Observations :

  • Chlorine vs.
  • Positional Effects: The 6-chloro derivative (target compound) is associated with herbicidal activity (e.g., fenoxaprop derivatives), whereas 7-chloro analogs are less explored but may exhibit distinct pharmacokinetic profiles .
  • Nitro Substitution : The 6-nitro analog (CAS 539856-41-2) is more reactive due to the strong electron-withdrawing nitro group, making it suitable for further functionalization .

Yield and Purity :

  • Chloro and bromo derivatives typically achieve >95% purity (HPLC) .
  • Nitro analogs may require additional purification steps due to byproduct formation .

Biological Activity

Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as insights into its mechanisms of action and comparisons with related compounds.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula: C12_{12}H10_{10}ClN1_{1}O3_{3}
  • Molecular Weight: 239.65 g/mol
  • IUPAC Name: Ethyl 2-(6-chloro-1,3-benzoxazol-2-yl)acetate

The compound features an ethyl ester group attached to a chlorobenzo[D]oxazole moiety, which contributes to its biological activity.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Studies indicate that it may inhibit bacterial cell wall synthesis, leading to effective bactericidal action against various strains. For instance, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antifungal Activity

In addition to its antibacterial effects, the compound exhibits antifungal properties. Research suggests that this compound can inhibit the growth of fungi like Candida albicans, potentially making it a candidate for treating fungal infections .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cells through specific signaling pathways. In vitro studies have reported an IC50 value indicating moderate cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) . The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

The biological efficacy of this compound can be attributed to its interaction with specific molecular targets:

  • Antibacterial Mechanism: Inhibition of bacterial cell wall synthesis.
  • Antifungal Mechanism: Disruption of fungal cell membrane integrity.
  • Anticancer Mechanism: Induction of apoptosis via caspase activation and mitochondrial dysfunction.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetateSimilar benzoxazole structure but different chlorine positionVaries in antibacterial activity due to substitution pattern
Ethyl 2-(5-chlorobenzo[D]oxazol-2-YL)acetateContains a chlorine atom at a different position on the benzoxazole ringMay exhibit distinct reactivity profiles
Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetateDifferent ring structure with a dihydrobenzoxazine componentUnique reactivity due to altered ring structure

This table highlights how variations in substitution patterns influence both chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities associated with this compound:

  • Study on Antibacterial Efficacy : A study conducted by researchers found that this compound exhibited significant inhibitory effects on S. pneumoniae, suggesting its potential as an antibiotic agent .
  • Anticancer Research : Another investigation demonstrated that treatment with this compound led to reduced viability in several cancer cell lines, highlighting its potential for development into anticancer therapies .
  • Fungal Inhibition Studies : In vitro assays indicated that this compound effectively inhibited the growth of Candida albicans, supporting its use in antifungal applications .

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